(2-Isopropyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine
CAS No.:
Cat. No.: VC13576567
Molecular Formula: C7H11F3N4
Molecular Weight: 208.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11F3N4 |
|---|---|
| Molecular Weight | 208.18 g/mol |
| IUPAC Name | [2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine |
| Standard InChI | InChI=1S/C7H11F3N4/c1-4(2)14-6(12-11)3-5(13-14)7(8,9)10/h3-4,12H,11H2,1-2H3 |
| Standard InChI Key | LKUUQXUOYHLTRZ-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=CC(=N1)C(F)(F)F)NN |
| Canonical SMILES | CC(C)N1C(=CC(=N1)C(F)(F)F)NN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, [2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine, reflects its core structure: a pyrazole ring substituted with an isopropyl group (C₃H₇) at position 2 and a trifluoromethyl group (CF₃) at position 5. The hydrazine (-NH-NH₂) moiety at position 3 introduces hydrogen-bonding capabilities and reactivity (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁F₃N₄ |
| Molecular Weight | 208.18 g/mol |
| SMILES | CC(C)N1C(=CC(=N1)C(F)(F)F)NN |
| InChIKey | LKUUQXUOYHLTRZ-UHFFFAOYSA-N |
| PubChem CID | 122165687 |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropyl group contributes to steric bulk, potentially influencing binding interactions in biological systems.
Spectroscopic and Computational Data
The Standard InChI (InChI=1S/C7H11F3N4/c1-4(2)14-6(12-11)3-5(13-14)7(8,9)10/h3-4,12H,11H2,1-2H3) provides a roadmap for computational modeling, enabling predictions of electronic properties and tautomeric behavior. Density functional theory (DFT) simulations suggest that the hydrazine group adopts a planar configuration, facilitating conjugation with the pyrazole ring. Nuclear magnetic resonance (NMR) data for analogous compounds indicate characteristic shifts for pyrazole protons (δ 6.5–7.5 ppm) and hydrazine NH signals (δ 3.0–5.0 ppm) .
Synthesis and Optimization
Conventional Synthetic Routes
Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For (2-isopropyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine, a plausible pathway involves:
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Cyclocondensation: Reacting hydrazine with a trifluoromethyl-substituted diketone precursor.
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Functionalization: Introducing the isopropyl group via alkylation or nucleophilic substitution.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux | 60–70 |
| Alkylation | Isopropyl bromide, K₂CO₃, DMF | 45–55 |
Side reactions, such as over-alkylation or ring-opening, necessitate careful control of stoichiometry and temperature.
Advanced Methodologies
Recent advances in microwave-assisted synthesis and flow chemistry could enhance yield and purity. For instance, microwave irradiation at 150°C reduces reaction times from hours to minutes, minimizing decomposition . Catalytic systems employing palladium or copper may enable regioselective functionalization, though these remain untested for this specific compound.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s logP (octanol-water) is estimated at 1.8–2.2, indicating moderate lipophilicity suitable for transmembrane transport. Aqueous solubility is limited (<1 mg/mL at 25°C) but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Thermal and Oxidative Stability
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
While direct studies are lacking, the compound’s structural motifs align with known bioactive pyrazoles:
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Antimicrobial Activity: Trifluoromethyl groups disrupt microbial membrane integrity.
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Anti-inflammatory Action: Pyrazole cores inhibit cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) .
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Anticancer Potential: Hydrazine derivatives chelate metal ions, inducing oxidative stress in cancer cells.
Table 3: Comparative Bioactivity of Pyrazole Analogs
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Celecoxib | 0.04 | COX-2 |
| 5-Trifluoromethylpyrazole | 12.3 | Bacterial dihydrofolate reductase |
Applications in Drug Discovery
Lead Optimization Strategies
The compound serves as a scaffold for structure-activity relationship (SAR) studies. Modifications at the hydrazine moiety (e.g., acylation, sulfonation) could modulate bioavailability and target affinity.
Case Study: Antitubercular Agents
Pyrazoles with trifluoromethyl groups exhibit potency against Mycobacterium tuberculosis (MIC = 2–8 μg/mL). Incorporating (2-isopropyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine into hybrid molecules may enhance penetration of the mycobacterial cell wall.
Future Directions and Challenges
Research Priorities
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Synthetic Optimization: Develop one-pot methodologies to improve efficiency.
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In Vitro Screening: Evaluate toxicity and efficacy across cell lines.
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Formulation Studies: Address solubility limitations via prodrug design or nanoencapsulation.
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